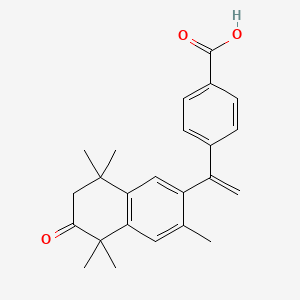
6-Oxo-bexarotene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo Bexarotene is a metabolite of Bexarotene.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
6-Oxo-bexarotene exhibits several pharmacological properties that make it a subject of interest in cancer treatment and neuroprotection:
- Anticancer Activity : Bexarotene and its metabolites, including this compound, have demonstrated antiproliferative effects against various cancer cell lines. The mechanism involves the activation of retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell growth and differentiation . In vitro studies have shown that this compound can inhibit the growth of tumor cells, particularly those derived from hematopoietic and squamous cell origins .
- Neuroprotective Effects : Research indicates that bexarotene may have neuroprotective properties in models of ischemic stroke and neurodegenerative diseases such as Alzheimer's disease. The mechanism is thought to involve modulation of RXR pathways, potentially reducing neuroinflammation and promoting neuronal survival .
2.1. Oncology
The primary clinical application of this compound is in oncology, particularly for treating cutaneous T-cell lymphoma (CTCL). Clinical studies have shown that bexarotene is effective for patients with advanced CTCL who are refractory to other treatments. The overall response rate reported in clinical trials was approximately 51% . The metabolites, including this compound, are believed to contribute to this efficacy through enhanced bioactivity compared to the parent compound.
2.2. Neurodegenerative Diseases
In addition to its oncological applications, this compound has been investigated for its potential role in treating neurodegenerative diseases. Studies suggest that RXR activation can have beneficial effects on neuroprotection by reducing amyloid plaque formation and promoting the clearance of beta-amyloid peptides, which are implicated in Alzheimer's disease pathology .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
4.1. Clinical Study on CTCL
A clinical study involving 193 patients with CTCL demonstrated the effectiveness of bexarotene capsules, with a significant number of patients achieving a clinical response after treatment. The study highlighted the importance of RXR-selective activity in mediating therapeutic effects while minimizing adverse reactions compared to other retinoids .
4.2. Neuroprotective Mechanisms
In preclinical models, bexarotene has shown promise in reducing neurodegeneration associated with Alzheimer's disease by enhancing amyloid clearance through RXR pathways. These findings suggest that metabolites like this compound could play a crucial role in future therapeutic strategies for neurodegenerative conditions .
Eigenschaften
CAS-Nummer |
368451-13-2 |
|---|---|
Molekularformel |
C24H26O3 |
Molekulargewicht |
362.47 |
IUPAC-Name |
4-[1-(3,5,5,8,8-pentamethyl-6-oxo-7H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C24H26O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) |
SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(=O)C2(C)C)(C)C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-6-oxo-2-naphthalenyl)ethenyl]-benzoic Acid; 6-Keto Bexarotene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















